REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1.[CH3:15][N:16]1C(=O)CCC1.C([Cu])#N>CCOC(C)=O>[N+:8]([C:7]1[C:2]([C:15]#[N:16])=[N:3][CH:4]=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
4.41 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
CuCN
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A microwave reaction
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
CUSTOM
|
Details
|
the mixture was irradiated in the MW at 175° C. for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers of the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted again with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.97 mmol | |
AMOUNT: MASS | 645 mg | |
YIELD: PERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |